

A Technical Guide to 1-Hexen-4-yne: Molecular Properties and Structure

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Compound of Interest

Compound Name: 1-Hexen-4-yne

Cat. No.: B3343003

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This document provides a concise technical overview of the chemical compound **1-Hexen-4-yne**, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

1-Hexen-4-yne is a hydrocarbon that features both a double bond (alkene) and a triple bond (alkyne) within its six-carbon chain.^[1] This combination of functional groups results in a molecule with unique reactivity.^[1] The key quantitative data for this compound are summarized in the table below.

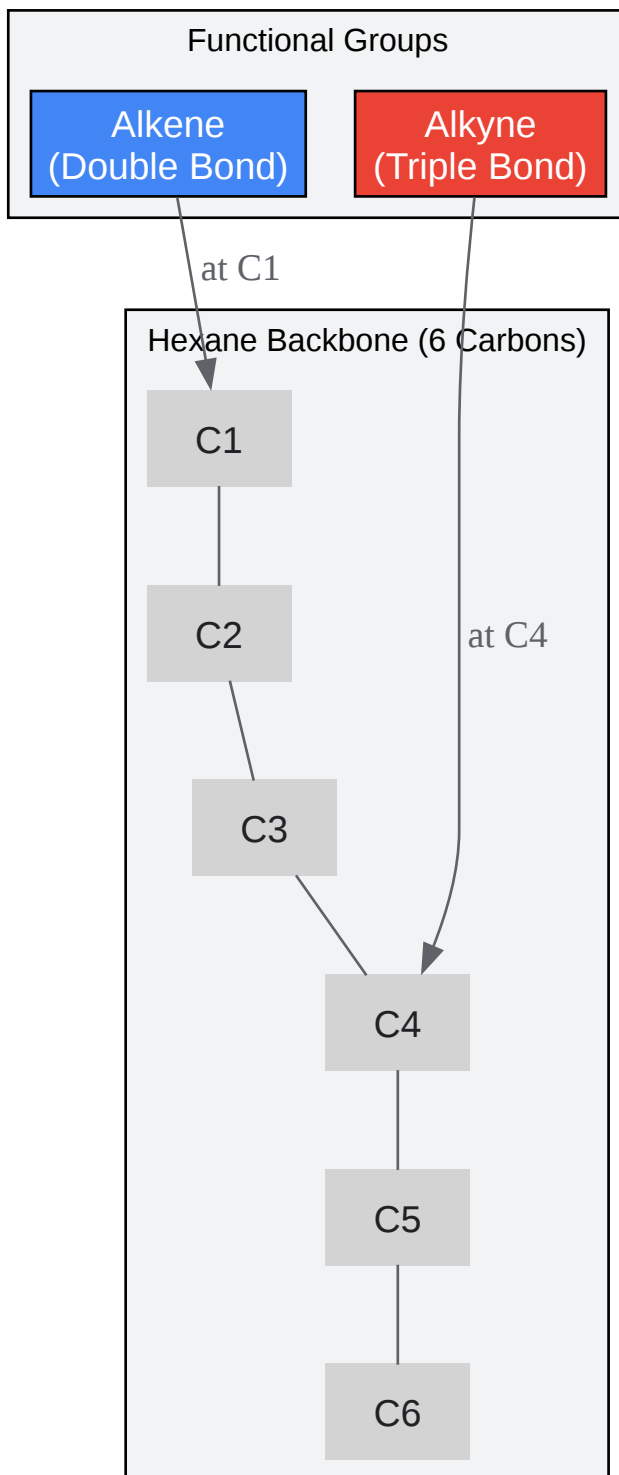
Property	Value	Source
Molecular Formula	C ₆ H ₈	^[2] ^[3] ^[4] ^[5]
Molecular Weight	80.13 g/mol	^[2] ^[3]
Exact Mass	80.062600255 Da	^[2] ^[3] ^[4]
IUPAC Name	hex-1-en-4-yne	^[2] ^[5]
CAS Number	5009-11-0	^[2] ^[4]
Canonical SMILES	CC#CCC=C	^[2] ^[4]

Structural Information

The structure of **1-Hexen-4-yne** is defined by a six-carbon backbone. The IUPAC name, hex-1-en-4-yne, precisely describes the locations of the unsaturated bonds: a double bond starting at the first carbon and a triple bond starting at the fourth carbon.^[1]

To illustrate the logical relationship of the functional groups within the molecule, a diagram generated using the DOT language is provided below.

Structural Relationship of 1-Hexen-4-yne



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Logical structure of **1-Hexen-4-yne**.

Experimental Context

Due to its specific chemical structure, **1-Hexen-4-yne** can be utilized in various organic synthesis reactions. The presence of both an alkene and an alkyne functional group allows for selective chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules. While this guide does not detail specific experimental protocols, the fundamental properties provided are critical for designing and executing such synthetic routes. The reactivity of the double and triple bonds is a key consideration in any experimental design involving this compound.^[1]

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References

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